molecular formula C16H21FN2O3S B2927597 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide CAS No. 1235284-23-7

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide

Cat. No.: B2927597
CAS No.: 1235284-23-7
M. Wt: 340.41
InChI Key: FVFLELWWDAUJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide” is a chemical compound with a unique structure that allows for diverse applications such as drug development, catalysis, and material synthesis. It’s related to “{[1-(cyclopropylsulfonyl)piperidin-4-yl]methyl}amine” which has a CAS Number of 1202975-17-4 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives”, was synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of the related compound “{[1-(cyclopropylsulfonyl)piperidin-4-yl]methyl}amine” is represented by the Inchi Code 1S/C9H18N2O2S/c10-7-8-3-5-11 (6-4-8)14 (12,13)9-1-2-9/h8-9H,1-7,10H2 .


Physical and Chemical Properties Analysis

The related compound “{[1-(cyclopropylsulfonyl)piperidin-4-yl]methyl}amine” has a molecular weight of 218.32 . It is a solid at room temperature .

Scientific Research Applications

Metabolite Identification and Transporter-Mediated Excretion

One study focused on identifying the human metabolites of a novel inhibitor of the "funny" If current channel, which is expressed in the sinus node of the heart. This research is crucial for understanding the metabolism and excretion pathways of drugs targeting cardiovascular conditions, thereby aiding in the development of treatments for stable angina and atrial fibrillation (Umehara et al., 2009).

Cyclin-dependent Kinase Inhibitors

Another area of application is in the development of cyclin-dependent kinase inhibitors. A study detailed the synthesis of beta-aminoethylsulfones linked to the 4-position of a phenyl group, demonstrating their potential as inhibitors of CDK2, a protein critical in cell cycle regulation. This has implications for cancer research, providing a pathway for the development of novel anticancer agents (Griffin et al., 2006).

Cognitive Dysfunction Treatment

Research on sigma receptor ligands, like NE-100, has shown promise in improving cognitive dysfunction induced by phencyclidine in rats. This suggests potential therapeutic applications for cognitive disorders, highlighting the importance of sigma receptor ligands in neuropharmacology (Ogawa et al., 1994).

Corrosion Inhibition

In the field of materials science, piperidine derivatives have been studied for their corrosion inhibition properties on iron. Such research is vital for developing more effective corrosion inhibitors, which have wide applications in industry, including in the protection of pipelines and metal structures (Kaya et al., 2016).

Drug Development and Synthesis

The development of a practical and scalable synthetic route to YM758 monophosphate, a potent If channel inhibitor, showcases the application of this compound in the synthesis of therapeutics. The study outlines a novel synthesis pathway that avoids the use of unstable intermediates, improving the efficiency and safety of drug production (Yoshida et al., 2014).

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c17-14-3-1-2-13(10-14)16(20)18-11-12-6-8-19(9-7-12)23(21,22)15-4-5-15/h1-3,10,12,15H,4-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFLELWWDAUJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.